2,5-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as dimethyl, phenyl, and piperazinyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and 2,4-dichloropyrimidine, under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of phenylboronic acid and a palladium catalyst.
Substitution with Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, where the pyrazolo[1,5-a]pyrimidine core reacts with 1-(6-methylpyridin-2-yl)piperazine.
Methylation: The final step involves the methylation of the compound using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-17-8-7-11-21(25-17)28-12-14-29(15-13-28)22-16-18(2)26-24-23(19(3)27-30(22)24)20-9-5-4-6-10-20/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJCEAVEXFNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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